![molecular formula C36H28BaCl2N4O8S2 B13805471 barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67801-01-8](/img/structure/B13805471.png)
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. This compound is characterized by its bright red color and is utilized in various industrial applications, including inks, plastics, and cosmetics.
Preparation Methods
The synthesis of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-4-methyl-5-chlorobenzenesulfonic acid using hydrochloric acid and sodium nitrite to form the diazonium chloride.
Coupling: The diazonium chloride is then coupled with 2-naphthol to form the azo compound.
Formation of Barium Salt: Finally, the azo compound is reacted with barium chloride to form the barium salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Scientific Research Applications
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a pigment in the formulation of inks, plastics, and coatings.
Biology: The compound’s vibrant color properties make it useful in biological staining and microscopy.
Medicine: It is used in the formulation of certain pharmaceutical products due to its stability and color properties.
Industry: The compound is widely used in the manufacturing of cosmetics, providing color to various products.
Mechanism of Action
The mechanism of action of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to its vibrant red color . The molecular structure, particularly the azo bond, plays a crucial role in this light absorption process .
Comparison with Similar Compounds
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate can be compared with other similar azo compounds:
Pigment Red 9: Similar in structure but differs in the substituents on the aromatic rings.
Pigment Red 571: Another azo pigment with different substituents, leading to variations in color properties.
The uniqueness of this compound lies in its specific substituents, which provide distinct color properties and stability .
Properties
CAS No. |
67801-01-8 |
|---|---|
Molecular Formula |
C36H28BaCl2N4O8S2 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
XUDYBFMSKKDOQA-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

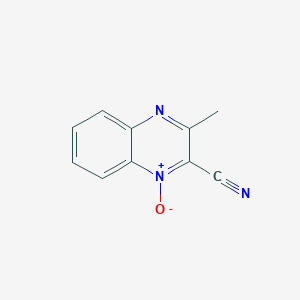
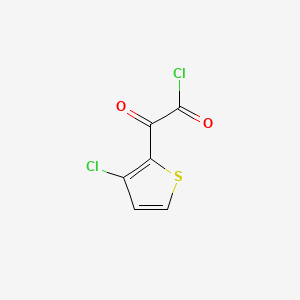
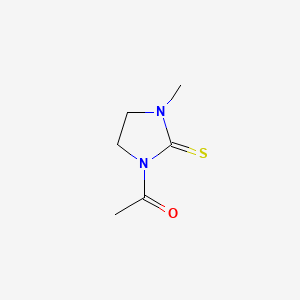

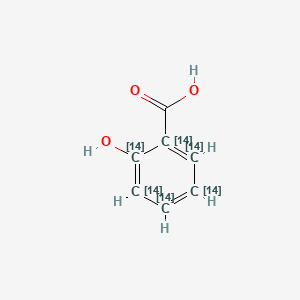


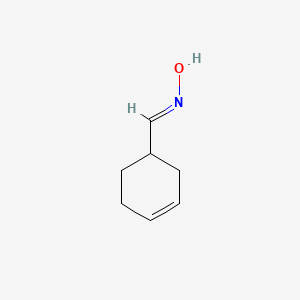
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
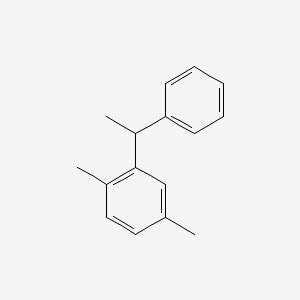
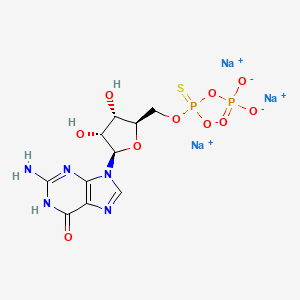
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
